molecular formula C60H72ClN4O4P B12042289 Cy5 Phosphoramidite

Cy5 Phosphoramidite

Cat. No.: B12042289
M. Wt: 979.7 g/mol
InChI Key: GWCNEDQILVVBDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5 Phosphoramidite is a derivative of cyanine dyes, specifically indodicarbocyanine, which is widely used as a fluorescent labeling reagent. This compound is particularly popular for its application in the synthesis of fluorescence-labeled oligonucleotides. Cyanine dyes, including this compound, are known for their high molecular extinction coefficients and strong fluorescence, making them valuable tools in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5 Phosphoramidite involves the functionalization of parent cyanine dyes with specific substituents to tune their hydrophobicity/hydrophilicity and electron-donating/withdrawing properties. The process typically includes the following steps :

    Synthesis of Parent Dyes: The parent cyanine dyes are synthesized with different substituents such as hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups.

    Functionalization: One of the pendant alkyl chains of the parent dye is functionalized with a monomethoxytrityl protective group.

    Phosphoramidite Conversion: The remaining hydroxyl-terminated N-propyl linker is rapidly converted to phosphoramidite, allowing direct incorporation into DNA sequences using automated DNA synthesis.

Industrial Production Methods

Industrial production of this compound involves automated chemical synthesis of oligonucleotides, which relies on phosphoramidites as the phosphate precursors. This method ensures high yields and efficient coupling, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of Cy5 Phosphoramidite involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The compound’s fluorescence properties are due to its high molecular extinction coefficient and strong emission, which make it an effective probe for various biological and chemical applications .

Properties

Molecular Formula

C60H72ClN4O4P

Molecular Weight

979.7 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride

InChI

InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1

InChI Key

GWCNEDQILVVBDJ-UHFFFAOYSA-M

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Canonical SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Origin of Product

United States

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